
4-Nitrophenylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenylsulfamide is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a sulfamide group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenylsulfamide can be synthesized through the reaction of 4-nitrophenylsulfonyl chloride with ammonia or primary amines. The reaction typically occurs in an organic solvent such as tetrahydrofuran at room temperature. The reaction mixture is stirred for 24 hours, followed by the removal of the solvent and purification of the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenylsulfamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas, and catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Aminophenylsulfamide.
Substitution: Various substituted phenylsulfamides depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenylsulfamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitrophenylsulfamide involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfamide group can also form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 4-Nitrophenylsulfonamide
- 4-Nitrophenylsulfonyl chloride
- 4-Nitrophenylsulfonyltryptophan
Comparison: 4-Nitrophenylsulfamide is unique due to the presence of both nitro and sulfamide groups, which confer distinct chemical reactivity and biological activity. Compared to 4-nitrophenylsulfonamide, it has a broader range of applications in medicinal chemistry and enzyme studies. The presence of the sulfamide group also makes it more versatile in synthetic organic chemistry compared to 4-nitrophenylsulfonyl chloride .
Properties
Molecular Formula |
C6H7N3O4S |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
1-nitro-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C6H7N3O4S/c7-14(12,13)8-5-1-3-6(4-2-5)9(10)11/h1-4,8H,(H2,7,12,13) |
InChI Key |
RAXPQAODVUNKFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


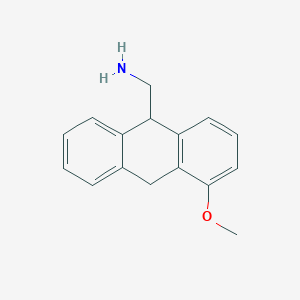
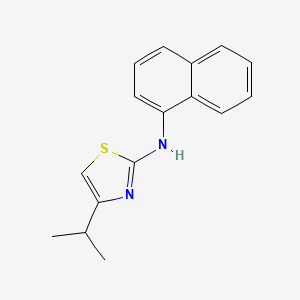


![4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844303.png)
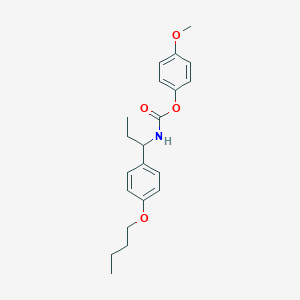
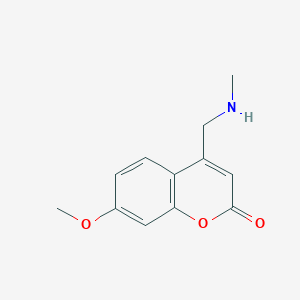
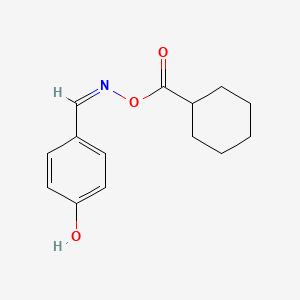
![4-Morpholin-4-yl-benzo[h]chromen-2-one](/img/structure/B10844339.png)
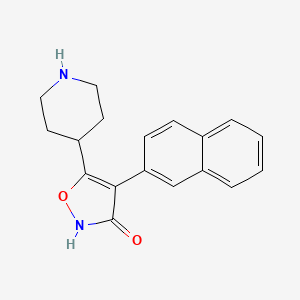
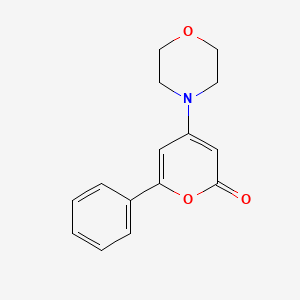

![4-Phenyl-benzo[b]thiophene-2-carboxamidine](/img/structure/B10844368.png)

